molecular formula C20H20N2O2 B2917788 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956943-90-1

3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2917788
M. Wt: 320.392
InChI Key: WQLKVFGXRXMNPE-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. This information can be found in chemical databases or scientific literature.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can include its reactivity, selectivity, and the mechanism of its reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods.


Scientific Research Applications

Synthesis and Characterization

Research on this compound often focuses on its synthesis and structural characterization, laying the groundwork for further applications in medicinal chemistry and material science. Studies detail innovative synthetic routes, employing techniques such as the Vilsmeier–Haack reaction, to produce pyrazole derivatives, including the targeted compound. These processes are essential for generating derivatives with potential biological activity or special physical properties (Bhat et al., 2016), (Prasath et al., 2015).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, revealing that compounds synthesized from 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant activity against a range of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Hamed et al., 2020), (Gurunanjappa et al., 2017).

Antioxidant and Anti-inflammatory Activities

Research has also been directed towards evaluating the antioxidant and anti-inflammatory activities of pyrazole derivatives. These studies indicate that specific substitutions on the pyrazole ring can enhance these biological properties, suggesting potential for therapeutic applications in treating inflammation and oxidative stress-related conditions (Sudha et al., 2021), (Kenchappa et al., 2020).

Photophysical Properties

Certain derivatives have been explored for their photophysical properties, including solid-state emissions and nonlinear optical (NLO) characteristics. These compounds are of interest for their potential applications in organic electronics and photonics, where their structural features may enable unique electronic and optical functionalities (Lanke & Sekar, 2016).

Safety And Hazards

Information on the compound’s safety and hazards can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, or ways to improve its synthesis.


properties

IUPAC Name

3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14(2)24-18-9-10-19(15(3)11-18)20-16(13-23)12-22(21-20)17-7-5-4-6-8-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLKVFGXRXMNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

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